molecular formula C13H14N4O3 B11847837 Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Cat. No.: B11847837
M. Wt: 274.28 g/mol
InChI Key: AWIZRZJKTXJQFX-UHFFFAOYSA-N
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Description

Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to an azetidine (4-membered nitrogen-containing ring) and a 3-aminophenyl substituent. This compound’s structural uniqueness lies in the combination of the rigid oxadiazole core, the strained azetidine ring, and the electron-rich 3-aminophenyl group, which collectively influence its physicochemical and pharmacological properties .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

methyl 3-[3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate

InChI

InChI=1S/C13H14N4O3/c1-19-13(18)17-6-9(7-17)12-15-11(16-20-12)8-3-2-4-10(14)5-8/h2-5,9H,6-7,14H2,1H3

InChI Key

AWIZRZJKTXJQFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

The azetidine scaffold is synthesized via cyclization of β-amino alcohols or β-amino esters. A representative route involves:

  • Cyclization of Methyl 3-Aminopropionate :

    • Treatment of methyl 3-aminopropionate with thionyl chloride induces cyclization to form azetidine-3-carboxylic acid methyl ester.

    • Reaction Conditions :

      • Solvent: Dichloromethane

      • Temperature: 0°C to room temperature

      • Yield: 60–70%.

Functionalization at the 1-Position

The methyl ester at the 1-position is introduced via:

  • Esterification of Azetidine-1-carboxylic Acid :

    • Reaction with methanol in the presence of HCl gas yields methyl azetidine-1-carboxylate.

    • Optimization :

      • Excess methanol ensures complete esterification.

      • Anhydrous conditions prevent hydrolysis.

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Preparation

The 3-nitrophenyl-substituted amidoxime is synthesized as follows:

  • Reaction of 3-Nitrobenzonitrile with Hydroxylamine :

    • 3-Nitrobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to form 3-nitrobenzamidoxime.

    • Key Parameters :

      • Molar ratio: 1:1.2 (nitrile:hydroxylamine)

      • Reaction time: 6–8 hours

      • Yield: 85–90%.

Oxadiazole Cyclization

The amidoxime reacts with an activated carboxylic acid derivative from the azetidine fragment:

  • Acyl Chloride Formation :

    • Azetidine-3-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.

  • Cyclocondensation with Amidoxime :

    • The acyl chloride reacts with 3-nitrobenzamidoxime in pyridine at 80°C for 4 hours to form the 1,2,4-oxadiazole ring.

    • Critical Considerations :

      • Base (pyridine) neutralizes HCl, driving the reaction forward.

      • Exclusion of moisture prevents hydrolysis of the acyl chloride.

Reduction of the Nitro Group

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst:

  • Hydrogenation Conditions :

    • Catalyst: 10% Pd/C (5 wt%)

    • Solvent: Ethanol

    • Pressure: 1 atm H₂

    • Temperature: 25°C

    • Reaction time: 2–3 hours.

    • Yield : 90–95%.

Alternative Reducing Agents

For small-scale reactions, tin(II) chloride in hydrochloric acid offers a viable alternative:

  • SnCl₂·2H₂O (2 equiv) in concentrated HCl at 60°C for 1 hour.

Optimization and Scale-Up Challenges

Thermal Stability of Intermediates

  • Amidoxime Handling :

    • 3-Nitrobenzamidoxime is hygroscopic and prone to decomposition above 100°C. Storage under argon at –20°C is recommended.

  • Acyl Chloride Reactivity :

    • Rapid consumption post-formation minimizes side reactions (e.g., hydrolysis).

Large-Scale Oxadiazole Synthesis

  • Continuous Flow Reactors :

    • Microreactors enhance heat dissipation during exothermic cyclization steps, improving safety and yield.

  • Solvent Selection :

    • Replacing pyridine with dimethylacetamide (DMAc) reduces toxicity and facilitates recycling.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR :

    • Oxadiazole protons resonate at δ 8.2–8.5 ppm (aromatic), δ 4.1–4.3 ppm (azetidine CH₂), and δ 3.7 ppm (COOCH₃).

  • ¹³C NMR :

    • Oxadiazole carbons appear at δ 167–170 ppm (C=N–O), and the carboxylate carbonyl at δ 170 ppm.

Chromatographic Purity

  • HPLC :

    • Method: C18 column, acetonitrile/water (70:30), 1 mL/min

    • Retention time: 6.2 minutes

    • Purity: >98%.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A fragment coupling approach avoids direct oxadiazole cyclization:

  • Synthesis of 5-Bromo-1,2,4-oxadiazole :

    • Bromination of 3-nitrophenyl-1,2,4-oxadiazole using NBS.

  • Azetidine-3-boronic Acid Preparation :

    • Lithiation of methyl azetidine-1-carboxylate followed by treatment with triisopropyl borate.

  • Cross-Coupling :

    • Pd(PPh₃)₄ catalyzes the reaction in THF/H₂O (3:1) at 80°C.

    • Yield : 60–70%.

Microwave-Assisted Synthesis

  • Cyclization Acceleration :

    • Microwave irradiation (150°C, 20 minutes) reduces reaction time from hours to minutes while maintaining yield .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitro or nitroso derivatives.

  • Reduction: : Reduction reactions can be used to modify the oxadiazole ring or the azetidine ring, potentially leading to the formation of different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can lead to nitro derivatives, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • In vivo Studies : Animal models have demonstrated that this compound can significantly reduce tumor size without causing severe toxicity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The oxadiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Studies reveal that this compound exhibits substantial antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the azetidine or oxadiazole portions can enhance biological activity or selectivity towards specific targets.

Key Findings in SAR Studies

ModificationEffect on ActivityReference
Changing substituents on the oxadiazole ringIncreased anticancer potency
Altering the azetidine side chainEnhanced selectivity against specific cancer types
Incorporating halogen atomsImproved antimicrobial activity

Case Studies

Several case studies have documented the applications of this compound in research:

  • Anticancer Efficacy : In a study published in Pharmaceuticals, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. The results indicated that certain modifications led to significant improvements in cytotoxicity against breast cancer cells .
  • Antimicrobial Testing : A comprehensive evaluation of various oxadiazole derivatives highlighted their potential as broad-spectrum antimicrobial agents. The study found that compounds similar to methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine exhibited notable activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole and azetidine rings can provide specific binding interactions, while the aminophenyl group can enhance the compound’s affinity for its target.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-aminophenyl group distinguishes the target compound from analogs with other substituents. Substitutions at the phenyl ring significantly alter electronic, steric, and solubility profiles:

Compound Name Substituent Melting Point (°C) Yield (%) Key Observations Reference
Target Compound 3-Amino N/A N/A Enhanced hydrogen-bonding potential due to -NH₂ group; may improve target binding in bioactive contexts.
tert-Butyl 3-(3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate 3-Methoxy 62–64 99 Methoxy group increases electron density, potentially enhancing π-π stacking interactions. Higher yield suggests stability in synthesis.
tert-Butyl 3-(3-(4-Iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate 4-Iodo 109–110 94 Bulky iodine substituent may hinder solubility but improve radiolabeling potential (e.g., for imaging).
tert-Butyl 3-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate 4-Octyl Oil (no MP) 77 Long alkyl chain enhances lipophilicity, favoring membrane permeability. Lower melting point indicates liquid state at room temperature.

Analysis :

  • The 3-aminophenyl group in the target compound provides a reactive site for further functionalization (e.g., conjugation with targeting moieties) compared to inert substituents like methoxy or iodine.
  • Polar groups (e.g., -NH₂) may reduce logP values compared to lipophilic octyl or iodine groups, impacting bioavailability .

Variations in the Nitrogen-Containing Ring System

Replacing the azetidine ring with larger rings (e.g., pyrrolidine or piperidine) modulates conformational flexibility and steric effects:

Compound Name Ring System Yield (%) Key Observations Reference
Target Compound Azetidine (4-membered) N/A Strain in the 4-membered ring may enhance binding affinity in constrained active sites.
(R)-tert-Butyl 3-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate Pyrrolidine (5-membered) 77 Increased flexibility compared to azetidine; may improve entropy-driven binding.
(S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Piperidine (6-membered) 77 Larger ring reduces strain but may introduce unfavorable steric clashes.

Analysis :

  • Pyrrolidine and piperidine derivatives show similar synthetic yields but differ in pharmacokinetic behavior due to ring size .

Ester Group Modifications

The methyl ester in the target compound contrasts with tert-butyl esters in analogs, affecting hydrolysis rates and metabolic stability:

Compound Name Ester Group Key Observations Reference
Target Compound Methyl Prone to enzymatic hydrolysis, potentially acting as a prodrug.
tert-Butyl 3-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate tert-Butyl Hydrolytically stable; long half-life in vivo but may require higher doses for efficacy.
1,1,1,3,3,3-Hexafluoropropan-2-yl 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate Hexafluoropropyl Extreme lipophilicity from fluorine atoms; likely improves blood-brain barrier penetration.

Analysis :

  • Methyl esters are advantageous for prodrug strategies, whereas tert-butyl or fluorinated esters prioritize stability and tissue distribution .

Biological Activity

Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS No. 1956323-09-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13H14N4O3
  • Molecular Weight : 274.28 g/mol
  • Functional Groups : Contains an azetidine ring and an oxadiazole moiety, which are crucial for its biological activity.

The unique combination of these structural elements is believed to contribute significantly to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including this compound, in cancer treatment. The compound has been shown to exhibit:

  • Cytotoxicity : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the interaction with specific enzymes and proteins that are pivotal in cancer cell growth and survival .
  • Mechanism of Action : The anticancer effects are attributed to several mechanisms:
    • Inhibition of growth factors and kinases.
    • Interaction with nucleic acids and globular proteins.
    • Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play critical roles in tumor progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Structural FeatureEffect on Activity
Presence of oxadiazole ringEnhances cytotoxicity against cancer cells
Amino substitution on phenyl groupIncreases specificity towards cancer-related targets
Azetidine ringContributes to overall stability and bioavailability

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results demonstrated significant dose-dependent inhibition of cell viability with IC50 values in the micromolar range.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways involved in the compound's action. It was found that treatment with this compound led to increased apoptosis in treated cells, as evidenced by enhanced caspase activity and DNA fragmentation assays. Furthermore, molecular docking studies suggested strong binding affinities to target enzymes involved in tumor metabolism.

Q & A

Basic: What are the critical steps for synthesizing Methyl 3-(3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate?

Answer:
Synthesis typically involves cyclocondensation of precursors (e.g., nitrile derivatives and hydroxylamine) under controlled conditions. Key steps include:

  • Precursor activation : Use of catalysts like triethylamine or DCC to facilitate amide bond formation .
  • Cyclization : Reaction temperatures between 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to form the 1,2,4-oxadiazole ring .
  • Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized via solvent selection (e.g., methanol/water mixtures) .
    Characterization relies on NMR (for azetidine ring confirmation) and HRMS (for molecular weight validation) .

Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation?

Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., azetidine methyl groups at δ 3.0–3.5 ppm) and aromatic/oxadiazole carbons .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methyl carboxylate) .
  • HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 332.1) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in oxadiazole ring formation?

Answer:
Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts improve regioselectivity .
  • Solvent effects : High-polarity solvents (e.g., DMF) enhance reaction kinetics but may require inert atmospheres to prevent oxidation .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 12–24 hrs) and improves yield by 15–20% .
    Contradictory data on optimal temperatures (e.g., 80°C vs. 100°C) should be resolved via Design of Experiments (DoE) to identify variable interactions .

Advanced: How to address discrepancies in reported bioactivity data across studies?

Answer:
Discrepancies may arise from:

  • Purity variations : Impurities >5% can skew enzyme inhibition assays; validate via HPLC before testing .
  • Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted oxadiazoles) to isolate pharmacophore contributions .
    Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for IC50) to confirm activity .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Models binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the oxadiazole ring and active-site residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using regression models .

Advanced: How to analyze hydrogen-bonding interactions involving the oxadiazole moiety?

Answer:

  • X-ray crystallography : Resolves spatial arrangements (e.g., oxadiazole N-O groups as H-bond acceptors) .
  • NMR titration : Monitors chemical shift changes in DMSO-d6 upon adding H-bond donors (e.g., urea derivatives) .
  • DFT calculations : Predict interaction energies (e.g., oxadiazole O vs. N as preferred H-bond acceptors) at the B3LYP/6-31G* level .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methyl carboxylate group .
  • Purity monitoring : Reassess via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug design : Replace methyl carboxylate with esterase-cleavable groups (e.g., pivaloyloxymethyl) .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
  • Salt formation : Hydrochloride salts improve solubility by 3–5 fold in PBS (pH 7.4) .

Advanced: How to resolve synthetic challenges in azetidine ring functionalization?

Answer:

  • Protecting groups : Use Boc for azetidine nitrogen during oxadiazole formation, followed by TFA deprotection .
  • Stereochemistry control : Chiral catalysts (e.g., Jacobsen’s) enforce enantioselectivity in azetidine substitution .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the azetidine 3-position with Pd(PPh3)4 .

Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Answer:

  • Kinetic studies : Determine Ki values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
  • Mutagenesis : Identify critical residues (e.g., catalytic lysine) using alanine-scanning mutants .
  • Thermodynamic profiling : ITC measures binding entropy/enthalpy to rationalize selectivity over homologous enzymes .

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